2-cyclobutyl-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclobutyl-2-phenylacetic acid is a derivative of phenylacetic acid . Phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Synthesis Analysis
The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of this compound is C12H14O3 . It contains a cyclobutyl group, a phenyl group, and a carboxylic acid group .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a key chemical reaction involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Mechanism of Action
Safety and Hazards
The safety data sheet for 2-cyclobutyl-2-phenylacetic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclobutyl-2-phenylacetic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclobutane", "Benzene", "Bromine", "Sodium hydroxide", "Diethyl malonate", "Ethyl chloroformate", "Sodium borohydride", "Acetic anhydride", "Glacial acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of benzene using bromine in the presence of sulfuric acid to yield bromobenzene.", "Step 2: Alkylation of cyclobutane with bromobenzene using sodium hydroxide as a base to yield 1-phenylcyclobutane.", "Step 3: Michael addition of diethyl malonate to 1-phenylcyclobutane in the presence of sodium ethoxide to yield 2-cyclobutyl-2-phenylacetic acid.", "Step 4: Protection of the carboxylic acid group of 2-cyclobutyl-2-phenylacetic acid using ethyl chloroformate in the presence of sodium bicarbonate to yield the corresponding ethyl ester.", "Step 5: Reduction of the ethyl ester using sodium borohydride in methanol to yield the corresponding alcohol.", "Step 6: Acetylation of the alcohol using acetic anhydride in the presence of glacial acetic acid to yield the corresponding acetate.", "Step 7: Hydrolysis of the acetate using sodium hydroxide to yield 2-cyclobutyl-2-phenylacetic acid." ] } | |
CAS No. |
123078-51-3 |
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.